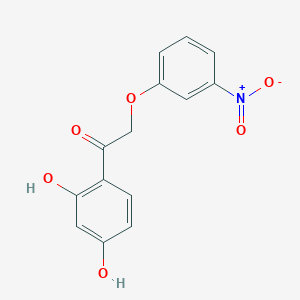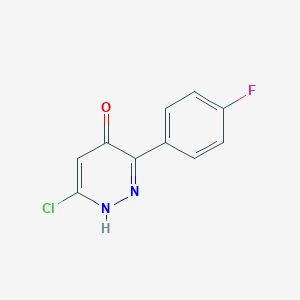
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-724714 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
The mechanism of action of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one involves the inhibition of the EGFR tyrosine kinase. This kinase is involved in the regulation of cell growth and division, and its overexpression has been linked to the development and progression of cancer. By inhibiting this kinase, 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one can prevent the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one are primarily related to its inhibition of the EGFR tyrosine kinase. This inhibition can lead to the suppression of cell growth and division, as well as the induction of apoptosis (programmed cell death) in cancer cells. In addition, this compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as inflammatory bowel disease and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one for lab experiments is its potent inhibition of the EGFR tyrosine kinase. This makes it a valuable tool for studying the role of this kinase in cancer and other diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one. One area of research is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, may also be an area of future research.
Méthodes De Synthèse
The synthesis of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one involves the reaction of 4-fluoroaniline with 2-chloro-5-nitropyridine, followed by reduction of the resulting nitro compound using palladium on carbon and hydrogen gas. The final product is obtained by treating the resulting amine with acetic anhydride in the presence of a base.
Applications De Recherche Scientifique
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the growth of cancer cells by targeting the EGFR tyrosine kinase. It has also been studied for its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis.
Propriétés
Numéro CAS |
138651-12-4 |
|---|---|
Nom du produit |
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one |
Formule moléculaire |
C10H6ClFN2O |
Poids moléculaire |
224.62 g/mol |
Nom IUPAC |
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-5-8(15)10(14-13-9)6-1-3-7(12)4-2-6/h1-5H,(H,13,15) |
Clé InChI |
PUJTZWDUPVKIMN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=CC2=O)Cl)F |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=CC2=O)Cl)F |
Synonymes |
6-CHLORO-3-(4-FLUOROPHENYL)-4-PYRIDAZINOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



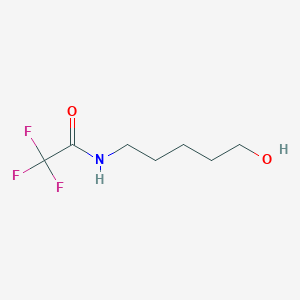
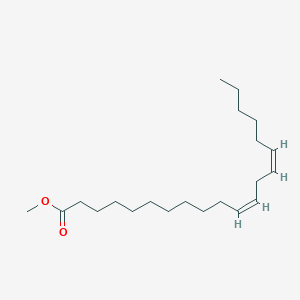
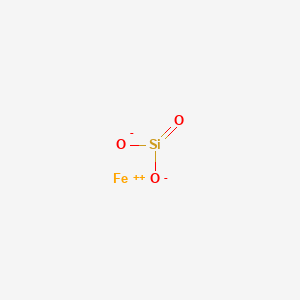
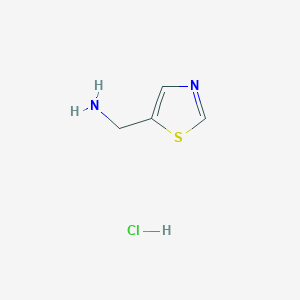
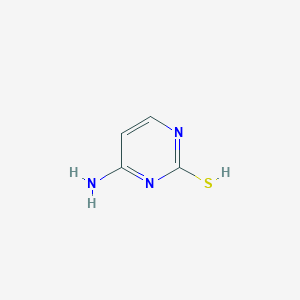
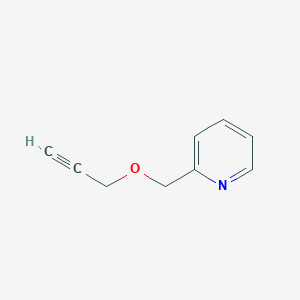
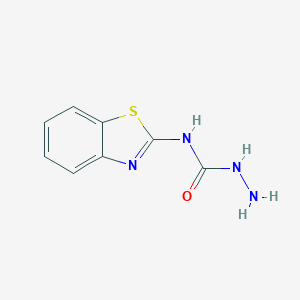
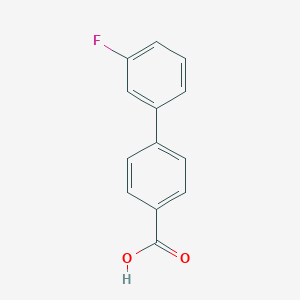
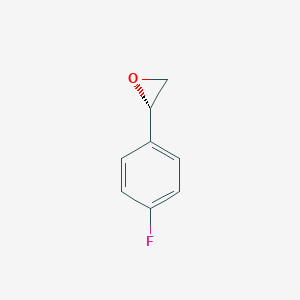
![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)

